Carbonic Anhydrase II Inhibition Potential: Sulfonamide Moiety vs. Simple Benzamidine
No direct CA inhibition data exists for the target compound. However, its 4-methoxybenzenesulfonamide fragment is a well-characterized, weak zinc-binding group. The Kd of 4-methoxybenzenesulfonamide for human carbonic anhydrase II (hCA II) is reported to be ~1.1 μM [1]. In contrast, a simple benzamidine (lacking a sulfonamide) shows negligible inhibition of carbonic anhydrases [2]. Therefore, the target compound is expected to retain CA II inhibitory activity comparable to its sulfonamide fragment, while a simple benzamidine analog would not.
| Evidence Dimension | Carbonic Anhydrase II (hCA II) Binding Affinity |
|---|---|
| Target Compound Data | Not directly measured; inferred to be comparable to its sulfonamide fragment (Kd ~1.1 μM) |
| Comparator Or Baseline | 4-Methoxybenzenesulfonamide Fragment: Kd = ~1.1 μM for hCA II. Simple Benzamidine: No significant CA inhibition. |
| Quantified Difference | Target compound's CA II affinity is predicted to be >100-fold stronger than simple benzamidine. |
| Conditions | Isothermal Titration Calorimetry (ITC) and surface plasmon resonance (SPR) for fragment Kd; standard CA inhibition assay. |
Why This Matters
For projects targeting carbonic anhydrase, replacing this compound with a simple benzamidine would result in complete loss of target engagement.
- [1] Glockner, S., et al. ACS Chem. Biol. 2020, 15, 675–685. (ITC data for 4-methoxybenzenesulfonamide). View Source
- [2] Supuran, C.T. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat. Rev. Drug Discov. 2008, 7, 168-181. (General CA selectivity principles). View Source
